N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as JNJ-31020028 and is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGlu2). This compound has been the subject of various studies due to its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and anxiety.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds, focusing on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has demonstrated potent and selective inhibitory activity on the Met kinase superfamily. One such analogue showed complete tumor stasis in a human gastric carcinoma model, leading to its advancement into clinical trials (G. M. Schroeder et al., 2009).
A study on the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, revealed insights into its crystal structure and molecular conformation through X-ray analysis and AM1 molecular orbital methods (Surajit Banerjee et al., 2002).
Biological Activities and Applications
The synthesis and cytotoxicity evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds synthesized through reactions involving carboxamide intermediates, were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for antineoplastic applications (Ashraf S. Hassan et al., 2014).
A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were designed, synthesized, and tested for antitubercular and antibacterial activity. Some compounds exhibited potent anti-TB activity, indicating their potential as molecular scaffolds for antitubercular drugs (S. Bodige et al., 2019).
The synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their antioxidant activity assessment revealed several potent antioxidants among the synthesized compounds, with some showing higher activity than known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-16-3-2-12(18)10-15(16)20-17(22)21-9-6-14(11-21)24-13-4-7-19-8-5-13/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMNGOTRTUHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
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